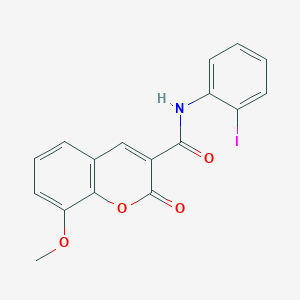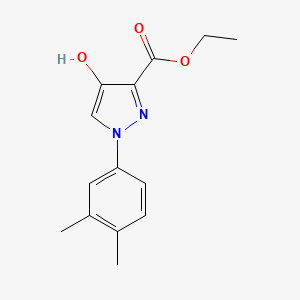
ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. Common methods for synthesizing pyrazole derivatives involve the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For example, pyrazoles can participate in various reactions such as N-alkylation, N-acylation, and reactions at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can often be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Organic Thermoelectric Materials
Research on organic thermoelectric materials, particularly focusing on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, demonstrates significant interest in enhancing thermoelectric performance through various treatment methods. These studies explore the mechanisms behind conductivity and thermoelectric efficiency improvements, offering insights into the synthesis and optimization of organic thermoelectric compounds (Zhu et al., 2017).
Environmental Fate of Chemical Compounds
Investigations into the environmental fate and behavior of chemical compounds such as parabens and alkylphenol ethoxylates provide comprehensive reviews of their occurrence, degradation, and persistence in aquatic environments. These studies highlight the importance of understanding the environmental impact and degradation pathways of chemical compounds, which could be relevant to assessing the environmental stability and breakdown of "ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate" (Haman et al., 2015); (Ying et al., 2002).
Pyrazole Heterocycles Synthesis
A concise review on the synthesis of pyrazole heterocycles underscores the importance of these compounds across various biological activities and their role as synthons in organic synthesis. This review discusses methodologies for achieving pyrazole derivatives, including condensation and cyclization reactions, which might offer a framework for synthesizing and exploring the properties of "ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate" (Dar & Shamsuzzaman, 2015).
Chemical Recycling of Polymers
Research on the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), through hydrolysis and glycolysis, offers insights into sustainable chemical processes. This knowledge could inform research on the recyclability or degradation of chemical compounds, including potential pathways for breaking down or repurposing "ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate" (Karayannidis & Achilias, 2007).
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity, such as ORAC, HORAC, FRAP, and DPPH tests, provide a comprehensive overview of techniques applicable to evaluating the antioxidant potential of chemical compounds. These methods could be relevant to assessing the antioxidant properties of "ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate," contributing to its potential application in food engineering, medicine, or pharmacy (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Target of Action
Pyrazoles, a class of compounds to which “ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” belongs, are known to have diverse biological activities. They can interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, GABA receptors, and more .
Mode of Action
The mode of action of “ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” would depend on its specific targets. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” might affect. Given that pyrazoles can interact with various targets, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with .
Result of Action
The molecular and cellular effects of “ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate" .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)10(3)7-11/h5-8,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFXKXHDNPPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

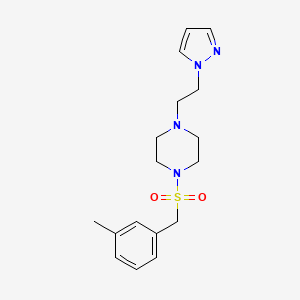
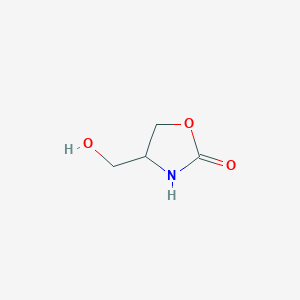
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
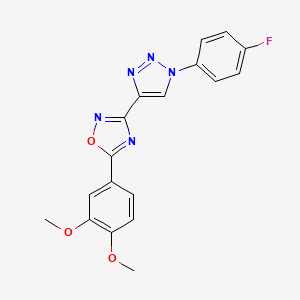
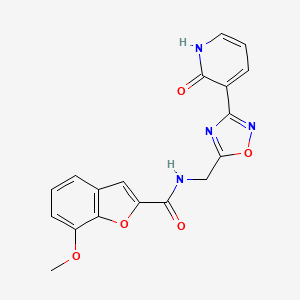

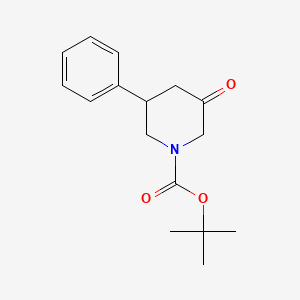
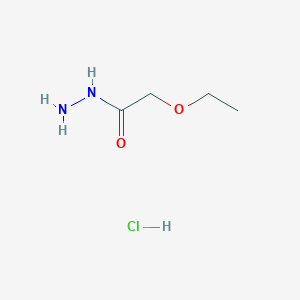



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
